![molecular formula C21H22N2O4S B14497618 N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine CAS No. 63382-58-1](/img/structure/B14497618.png)
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine is a compound that belongs to the class of dansyl derivatives. Dansyl derivatives are known for their fluorescent properties, making them valuable in various scientific applications, particularly in the fields of biochemistry and molecular biology. This compound is used as a fluorescent probe for labeling and detecting biomolecules due to its ability to emit fluorescence upon excitation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine typically involves the reaction of dansyl chloride with L-phenylalanineThe reaction is usually carried out in an organic solvent such as acetone or chloroform, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its fluorescent properties.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride.
Hydrolysis: Acidic or basic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to changes in the fluorescent properties of the compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in labeling proteins and peptides to study their structure and function.
Medicine: Utilized in diagnostic assays and imaging techniques to detect biomolecules.
Industry: Applied in the development of sensors and analytical tools for detecting various substances.
Wirkmechanismus
The mechanism by which N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine exerts its effects is primarily based on its fluorescent properties. Upon excitation with light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This property makes it an excellent tool for labeling and detecting biomolecules. The molecular targets and pathways involved include interactions with amino groups in proteins and peptides, allowing for specific labeling and detection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl Chloride: A precursor to N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine, used for labeling amino acids and proteins.
Dansyl Amide: Another dansyl derivative with similar fluorescent properties.
Dansyl Hydrazine: Used for labeling carbonyl compounds.
Uniqueness
This compound is unique due to its specific interaction with L-phenylalanine, making it highly selective for labeling this amino acid. Its fluorescent properties are also highly stable, making it a reliable tool for various applications .
Eigenschaften
CAS-Nummer |
63382-58-1 |
|---|---|
Molekularformel |
C21H22N2O4S |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H22N2O4S/c1-23(2)19-13-12-16-10-6-7-11-17(16)20(19)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m0/s1 |
InChI-Schlüssel |
DESVINSOYODYQJ-SFHVURJKSA-N |
Isomerische SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


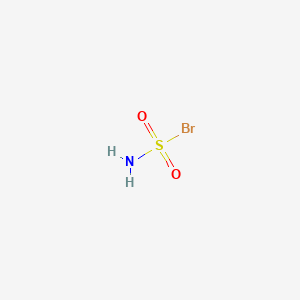
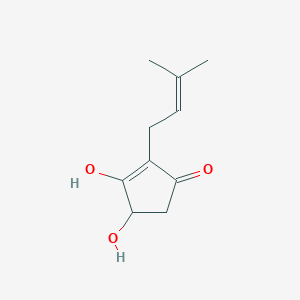
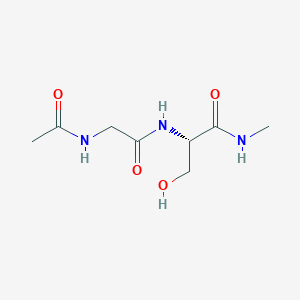
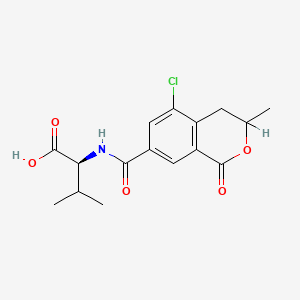


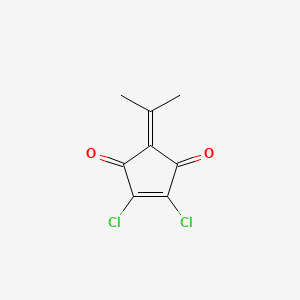
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)

![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)
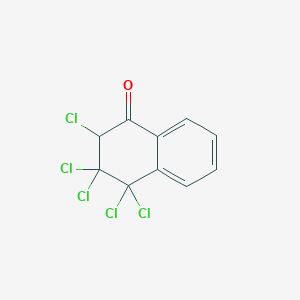

![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
